N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
N-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a rhodanine-based derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 2-methoxybenzylidene group at the 5-position and a benzamide moiety at the 3-position. Rhodanine derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . This compound’s structure combines electron-rich aromatic substituents (methoxy and benzamide groups) with the thioxo-thiazolidinone pharmacophore, which is critical for interactions with biological targets such as aldose reductase and fungal enzymes .
Properties
IUPAC Name |
N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-23-14-10-6-5-9-13(14)11-15-17(22)20(18(24)25-15)19-16(21)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,21)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWJZYUPNVFYDP-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with benzoyl chloride to form the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: The methoxy group and the benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide serves as a versatile building block in organic synthesis. Its unique structure enables the exploration of various chemical reactions, including:
- Condensation Reactions : The compound can undergo condensation with other aldehydes or ketones to form more complex molecules.
- Cyclization Reactions : It is involved in cyclization processes that yield thiazolidinone derivatives, which have applications in pharmaceutical chemistry.
Medicine
The compound has been investigated for its biological activity, particularly in the following areas:
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study found that certain analogs demonstrated potent activity against bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 10.7 to 21.4 μmol/mL .
Antitumor Efficacy
Investigations into similar compounds have shown promising anticancer effects. For example, a study highlighted that thiazole derivatives with methoxy substitutions exhibited significant cytotoxicity against A431 and Jurkat cell lines, with IC50 values lower than those of conventional chemotherapeutics like doxorubicin . This suggests that this compound may also possess similar properties.
Industrial Applications
In the industrial sector, this compound can be utilized for developing new materials with specific properties such as:
- Conductivity : Its unique functional groups can be tailored to enhance electrical conductivity in materials.
- Catalytic Activity : The compound can be employed as a catalyst in various chemical reactions due to its ability to stabilize reaction intermediates.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. The thiazolidinone ring interacts with the active sites of these enzymes, leading to the disruption of essential cellular processes. This results in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy, ethoxy) on the benzylidene ring enhance solubility and intermolecular interactions but may reduce antifungal potency compared to heteroaromatic substituents (e.g., pyridyl) .
- Chlorinated benzamide derivatives exhibit improved bioactivity due to increased electrophilicity and target binding .
- Sulfonamide and carboxylic acid substituents improve pharmacokinetic properties but require further optimization for target specificity .
Antifungal Activity
Trends : Pyridyl and chlorinated analogues show superior antifungal activity, likely due to enhanced membrane permeability and enzyme inhibition .
Physicochemical Properties
| Compound | Melting Point (°C) | λₘₐₓ (nm) | Log P | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 217–219 | 388 | 3.15 | 0.45 (DMSO) |
| N-[(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide | 254–261 (dec.) | 392 | 2.80 | 1.20 (DMSO) |
| [(5Z)-5-(Pyridin-2-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid | 213–215 | 388 | 1.98 | 2.50 (Water) |
Insights : Higher hydrophilicity (lower Log P) correlates with improved aqueous solubility but may reduce cellular uptake .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via a Knoevenagel condensation reaction between 2-methoxybenzaldehyde and 3-benzamido-2-thioxothiazolidin-4-one. Key steps include:
- Refluxing in glacial acetic acid with anhydrous sodium acetate as a catalyst to facilitate imine formation .
- Monitoring reaction progress via TLC (20% ethyl acetate/hexane) and purification by recrystallization (ethanol or methanol) .
- Yield optimization (typically 65–90%) by adjusting stoichiometry, temperature, and reaction time .
Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) confirm the structure and purity of this compound?
- Methodology :
- FT-IR : Identify characteristic peaks: C=O (4-oxo) at ~1700–1750 cm⁻¹, C=S (2-thioxo) at ~1200–1250 cm⁻¹, and aromatic C-H stretches (2-methoxybenzylidene) at ~3000–3100 cm⁻¹ .
- ¹H/¹³C NMR : Confirm Z-configuration of the benzylidene group via coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) and methoxy resonance at δ ~3.8–4.0 ppm .
- UV-Vis : Detect π→π* transitions in the benzamide and benzylidene moieties (λmax ~250–300 nm) .
Q. What crystallographic tools are recommended for resolving the 3D structure of this compound?
- Methodology :
- SHELX Suite : Use SHELXL for refinement of X-ray diffraction data, leveraging its robustness for small-molecule crystallography. Hydrogen bonding patterns can be analyzed using SHELXPRO .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and validate Z-configuration .
- WinGX : Integrate data processing, structure solution, and refinement workflows for high-resolution crystal structures .
Advanced Research Questions
Q. How do substituents on the benzylidene or benzamide groups influence biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with electron-withdrawing (e.g., nitro, chloro) or electron-donating (e.g., methoxy, methyl) groups. Assess antiviral or anticancer activity using assays like HIV-1 integrase inhibition (IC50 values) or MTT cytotoxicity .
- Key Findings :
- Methoxy groups enhance solubility but may reduce binding affinity due to steric effects.
- Nitro substituents improve electron-deficient character, enhancing interactions with enzymatic active sites .
Q. What computational methods predict electronic properties and reactivity?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .
- Molecular Docking : Dock the compound into target proteins (e.g., HIV-1 integrase) using AutoDock Vina to predict binding modes and affinity scores .
Q. How do hydrogen bonding and crystal packing affect physicochemical stability?
- Methodology :
- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H⋯O, C–H⋯S) using Etter’s rules to identify supramolecular motifs (e.g., dimers, chains) .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular interactions. For example, strong N–H⋯O bonds may increase melting points .
Q. How can synthetic byproducts or isomers be identified and resolved?
- Methodology :
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to separate E/Z isomers. Confirm via retention times and mass fragmentation patterns .
- X-ray Powder Diffraction (XRPD) : Detect polymorphic forms or solvates by comparing experimental patterns with simulated data from single-crystal structures .
Data Contradictions and Resolution
- Spectral vs. Crystallographic Data : Discrepancies in bond lengths (e.g., C=S vs. C–O) may arise from dynamic effects in solution (NMR) versus static crystal structures (XRD). Cross-validate using DFT-optimized geometries .
- Biological Activity Variability : Differences in assay conditions (e.g., cell lines, incubation times) can lead to conflicting IC50 values. Standardize protocols using positive controls (e.g., Raltegravir for HIV-1 integrase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
